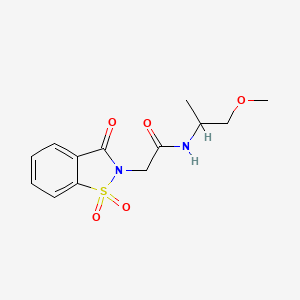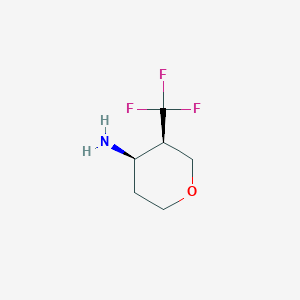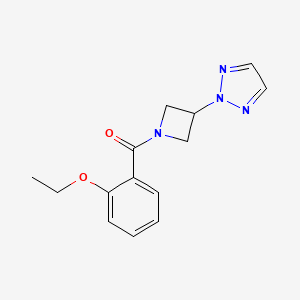![molecular formula C7H5ClN4O2 B2416710 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid CAS No. 1416222-83-7](/img/structure/B2416710.png)
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
Vue d'ensemble
Description
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . A derivative of this compound has been identified as a potential agrochemical agent against the fungus Fusarium.
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves various synthetic approaches . One common method involves the reaction of 3-chloro-6-hydrazineylpyridazine with acetic acid at 80 °C for 3 hours .Molecular Structure Analysis
The molecular formula of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is C6H5ClN4. The InChI code is 1S/C6H5ClN4/c1-4-8-9-6-3-2-5 (7)10-11 (4)6/h2-3H,1H3 .Chemical Reactions Analysis
The chlorine at pyridazine carbon C-6 is more susceptible to nucleophilic substitution . The heat of formation magnitudes of the two possible products indicate that the one substituted at the methylene group at C-3 is energetically more stable .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59. It is a solid at room temperature and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Recent studies have focused on synthesizing pyridazine derivatives, including those related to "6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid," and analyzing their structures through experimental and theoretical methods. Sallam et al. (2021) detailed the synthesis of triazole pyridazine derivatives, employing NMR, IR, and mass spectral studies, with the structures confirmed by single crystal X-ray diffraction. These compounds exhibited considerable biological properties, such as anti-tumor and anti-inflammatory activities. Further DFT calculations provided insights into their HOMO-LUMO energy levels, energy gap, and quantum chemical parameters (Sallam et al., 2021).
Theoretical Analyses and Molecular Docking
In addition to experimental approaches, theoretical analyses have played a crucial role in understanding the properties of these compounds. Density functional theory (DFT) calculations and Hirshfeld surface analysis were employed to evaluate the intermolecular interactions and energy frameworks of these derivatives, aiding in the prediction of their stability and reactivity (Sallam et al., 2021). Moreover, molecular docking studies have been conducted to assess the potential biological activities of these compounds, such as their fungicidal properties against pathogens like Fusarium oxysporum (Sallam et al., 2022).
Biological Applications
Beyond theoretical and structural investigations, research has also delved into the biological implications of these compounds. Triazolo- and tetrazolopyridazine derivatives, including those related to "this compound," have been synthesized and shown to have hypotensive and heart rate activity, suggesting their potential as cardiovascular drugs (Katrusiak et al., 2001). Additionally, their antimicrobial and antifungal activities have been evaluated, indicating their potential in treating infections (Taha, 2008).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJKPQFQTWZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
